molecular formula C7H14N2 B072994 1-tert-Butyl-3-ethylcarbodiimide CAS No. 1433-27-8

1-tert-Butyl-3-ethylcarbodiimide

Cat. No.: B072994
CAS No.: 1433-27-8
M. Wt: 126.2 g/mol
InChI Key: AXTNYCDVWRSOCU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-tert-Butyl-3-ethylcarbodiimide (TBEC) is the amine group in peptide synthesis . It is used as a coupling reagent in the guanylation of amines in the presence of a metal catalyst .

Mode of Action

TBEC interacts with its targets by forming a reactive intermediate that can couple with amines to form a peptide bond . This process is facilitated by the presence of a metal catalyst .

Biochemical Pathways

TBEC is involved in the peptide synthesis pathway, specifically in the formation of peptide bonds. It is used in the guanylation of amines, which is a crucial step in peptide synthesis . The use of TBEC in this process minimizes racemization, precipitation, and radical-induced side reactions .

Result of Action

The result of TBEC’s action is the formation of peptide bonds with minimal side reactions. This leads to the successful synthesis of peptides with high purity . It is also used to form homogeneous metal catalysts to be employed in the Ziegler-Natta stereospecific isotactic polymerization .

Action Environment

The action of TBEC can be influenced by environmental factors such as the solvent used and the presence of impurities in the reagent . For example, TBEC/Oxyma-mediated peptide couplings in NBP/EtOAc (1:4) proceeded with minimal racemization, free of precipitation, and radical side reactions irrespective of TBEC quality . These results hold great promise for broad adoption of TBEC/Oxyma in suitable green media as a coupling strategy for sustainable peptide synthesis from an R&D lab to a manufacturing plant .

Biochemical Analysis

Biochemical Properties

1-tert-Butyl-3-ethylcarbodiimide plays a significant role in biochemical reactions, particularly in the guanylation of amines . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions . The nature of these interactions is primarily through the formation of peptide bonds, which are crucial for the synthesis of proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a coupling reagent . It participates in binding interactions with biomolecules, contributing to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown stability and minimal degradation . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to its role in peptide synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors within these pathways, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its role in peptide synthesis, it is likely to interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its role in peptide synthesis, it is likely to be found in areas of the cell where protein synthesis occurs, such as the cytoplasm .

Preparation Methods

1-tert-Butyl-3-ethylcarbodiimide can be synthesized through various methods. One common synthetic route involves the reaction of tert-butylamine with ethyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels .

Properties

InChI

InChI=1S/C7H14N2/c1-5-8-6-9-7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTNYCDVWRSOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C=NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404675
Record name 1-tert-Butyl-3-ethylcarbodiimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433-27-8
Record name 1-tert-Butyl-3-ethylcarbodiimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyl-3-ethylcarbodiimide
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